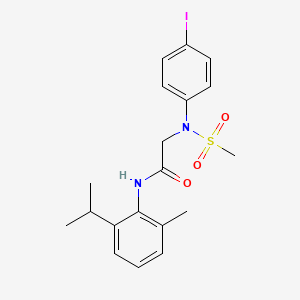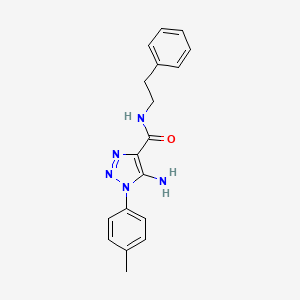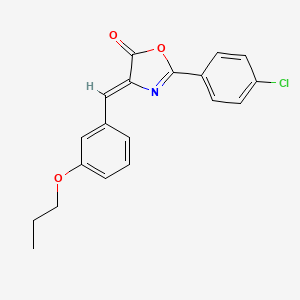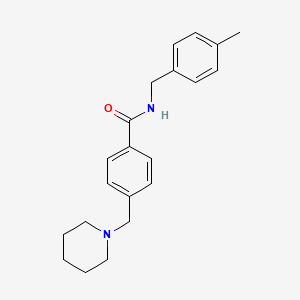
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as BPTP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of compounds known as thiazole derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide exerts its biological effects through various mechanisms. One of the key mechanisms is its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to modulate the expression of certain genes involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting the activity of anti-apoptotic proteins. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have anti-oxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its high purity and stability, which make it suitable for further research and development. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to have low toxicity in vitro and in vivo, making it a safe compound for use in laboratory experiments. However, one of the limitations of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is its poor solubility in aqueous solutions, which can hinder its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of more potent and selective analogs of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide for use in cancer therapy. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and anti-oxidant effects of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, which could lead to the development of novel therapies for inflammatory diseases. Furthermore, the potential of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should also be explored.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research is its anticancer properties. Studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been found to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-5-3-10(14)4-6-11/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRUNXMZHLINCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4734854.png)
![4-allyl-3-[(3,4-dichlorobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4734887.png)
![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4734897.png)
![2-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4734901.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![ethyl 5-{[(4-fluorophenyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4734913.png)


![ethyl 2-{[({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4734933.png)

![[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B4734943.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)